

Chemical and physical properties of Vapendavir-d6

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Compound of Interest

Compound Name: Vapendavir-d6

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Vapendavir-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir-d6 is the deuterium-labeled form of Vapendavir, a potent, orally bioavailable antiviral compound. Vapendavir belongs to the "WIN" class of capsid-binding inhibitors, which target a broad spectrum of enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] Due to its isotopic labeling, **Vapendavir-d6** serves as a critical internal standard for the quantification of Vapendavir in various experimental and clinical settings, such as mass spectrometry-based assays.[2] This technical guide provides an in-depth overview of the chemical and physical properties of **Vapendavir-d6**, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

Stable isotope labeling with deuterium (d6) provides a distinct mass signature for **Vapendavir-d6**, facilitating its use as an internal standard in quantitative analyses. While extensive experimental data for the physical properties of **Vapendavir-d6** are not publicly available, the following tables summarize the known properties of both **Vapendavir-d6** and its non-

deuterated counterpart, Vapendavir. The physical and chemical properties of **Vapendavir-d6** are expected to be very similar to those of Vapendavir.

Table 1: Chemical Properties of **Vapendavir-d6** and Vapendavir

Property	Vapendavir-d6	Vapendavir
Chemical Name	3-(ethoxy-d6)-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole	3-ethoxy-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole
Synonyms	BTA798-d6	BTA798
Molecular Formula	C21H20D6N4O3[3]	C21H26N4O3[4]
Molecular Weight	388.49 g/mol [3]	382.5 g/mol [4]
CAS Number	2012598-53-5[2]	439085-51-5[4]

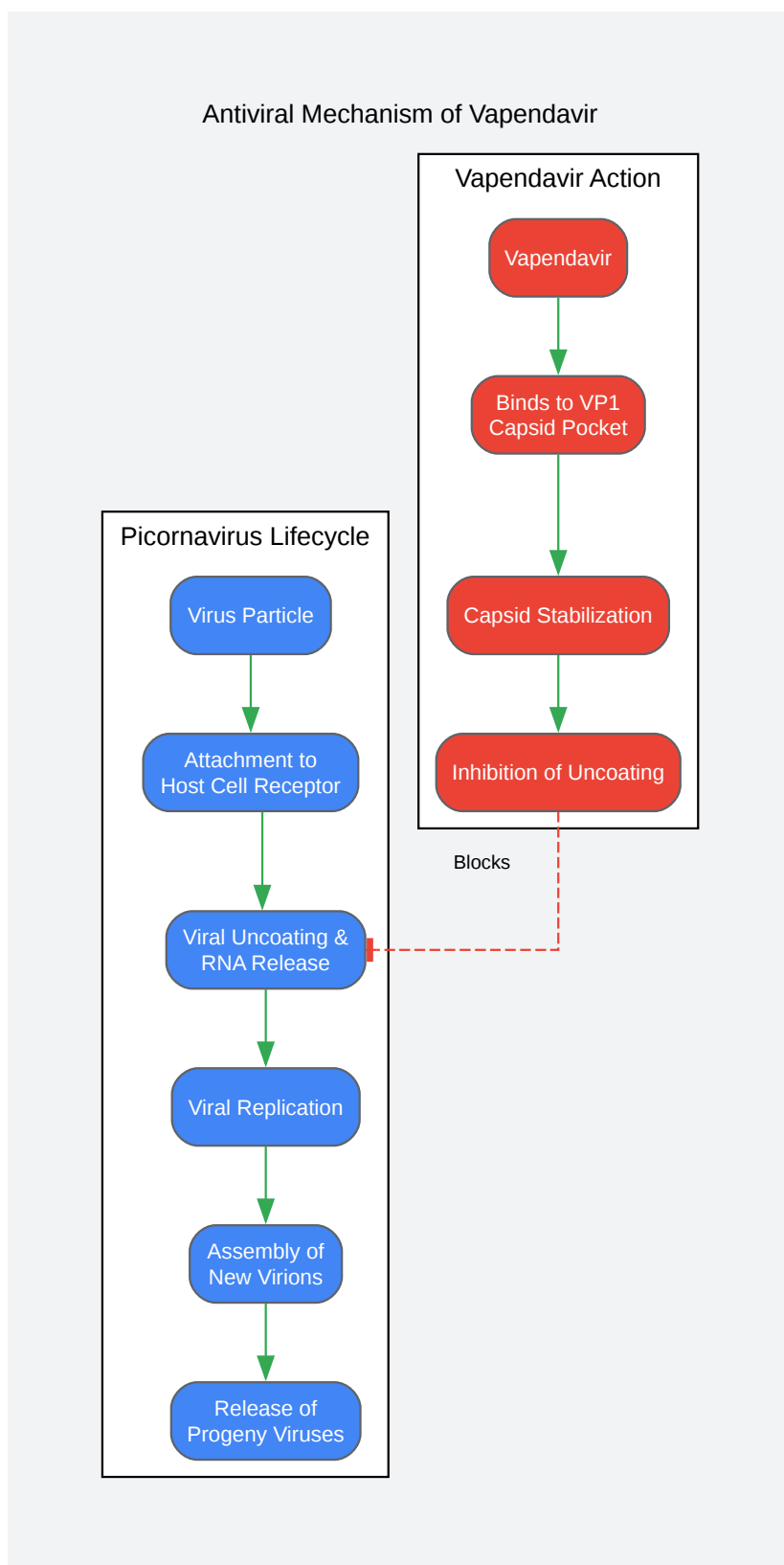
Table 2: Physical Properties of Vapendavir

Property	Value
Appearance	Crystalline solid[5]
Solubility	Chloroform: 10 mg/mL, DMF: 1 mg/mL[6]
Storage Temperature	-20°C[5]
Stability	≥ 4 years at -20°C[5]

Antiviral Mechanism of Action

Vapendavir exerts its antiviral activity by acting as a capsid-binding inhibitor.[7] It specifically targets a hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses.[8] The binding of Vapendavir to this pocket stabilizes the viral capsid, preventing the conformational changes that are necessary for the virus to attach to host cell receptors and subsequently uncoat to release its viral RNA into the cytoplasm.[9] By locking the capsid in a rigid, non-infectious

conformation, Vapendavir effectively neutralizes the virus particle and inhibits viral replication at an early stage.[9]



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Caption: Antiviral mechanism of Vapendavir.

Experimental Protocols

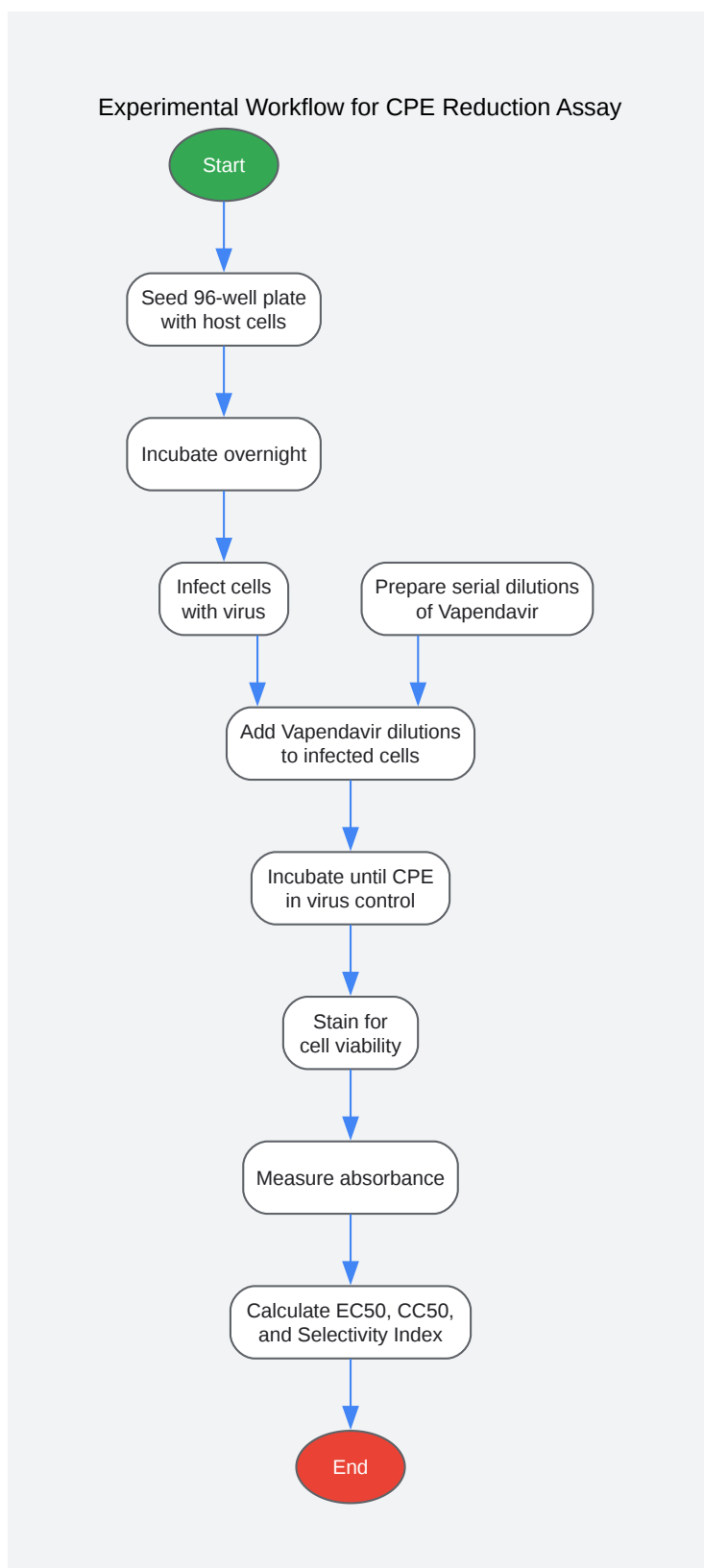
Cytopathic Effect (CPE) Reduction Assay

The cytopathic effect (CPE) reduction assay is a fundamental method used to determine the in vitro antiviral efficacy of compounds like Vapendavir.^[7] This assay measures the ability of a compound to protect host cells from virus-induced cell death.^[7]

Methodology:

- Cell Seeding:
 - Seed a 96-well microplate with a suitable host cell line (e.g., HeLa cells) at a density that will result in a confluent monolayer after overnight incubation.^[10]
- Compound Preparation:
 - Prepare a stock solution of Vapendavir in an appropriate solvent (e.g., DMSO).
 - Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired test concentrations.^[1]
- Infection:
 - Infect the confluent cell monolayers with a pre-titered virus stock at a specific multiplicity of infection (MOI).
- Treatment:
 - Add the various dilutions of Vapendavir to the infected cell cultures.
 - Include appropriate controls:
 - Virus control (cells + virus, no compound)

- Cell control (cells only, no virus, no compound)
- Compound toxicity control (cells + compound, no virus)
- Incubation:
 - Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line until the virus control wells show approximately 80-100% CPE.[\[1\]](#)
- Quantification of Cell Viability:
 - Assess cell viability using a suitable method, such as staining with neutral red or crystal violet, followed by spectrophotometric measurement of the absorbance.[\[5\]](#)
- Data Analysis:
 - Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral CPE by 50%.
 - Determine the 50% cytotoxic concentration (CC₅₀) from the compound toxicity control wells.
 - Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀ ($SI = CC_{50}/EC_{50}$), which is an indicator of the compound's therapeutic window.



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Caption: Workflow for a CPE Reduction Assay.

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